1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound with the molecular formula and a molecular weight of approximately 553.5 g/mol. This compound features a naphthalene backbone substituted with sulfonic acid groups and an azo group derived from a methoxy-phenyl derivative, making it a member of the azo dye family. The presence of multiple functional groups contributes to its solubility and reactivity, which are essential for various applications in dyeing and biochemical research.
The chemical reactivity of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt can be attributed to its functional groups:
Research on the biological activity of 1,3-naphthalenedisulfonic acid derivatives indicates potential applications in:
Synthesis of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt typically involves:
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt finds applications in:
Interaction studies involving this compound often focus on:
Several compounds share structural characteristics with 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
1-Naphthol-3,6-disulfonic acid disodium salt | 20349-39-7 | Used primarily in textile dyeing; simpler structure. | |
1-Amino-8-naphthol-3,6-disulfonic acid | 90-20-0 | Exhibits fluorescence; used in analytical applications. | |
7-Amino-1,3-naphthalenedisulfonic acid | Not available | Known for its bio-reagent properties; often used in fluorescence assays. |
The uniqueness of 1,3-naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt lies in its complex structure combining multiple functional groups that enhance its reactivity and applicability across various fields such as dye chemistry and biochemical research.